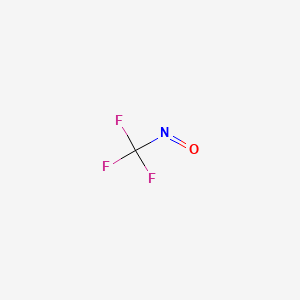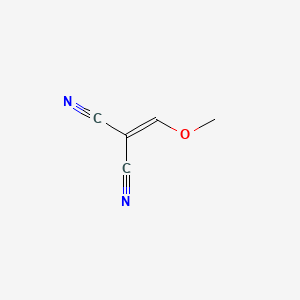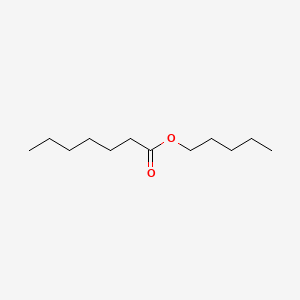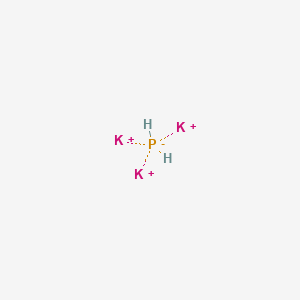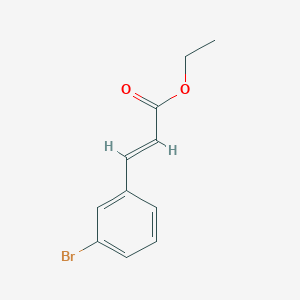
Ethyl 3-(3-bromophenyl)acrylate
Übersicht
Beschreibung
Ethyl 3-(3-bromophenyl)acrylate is a chemical compound that belongs to the class of acrylate esters. It is widely used in scientific research as a starting material for the synthesis of various chemical compounds. Ethyl 3-(3-bromophenyl)acrylate is a versatile compound that has a wide range of applications in different fields of science, including organic chemistry, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Ethyl 3-(3-bromophenyl)acrylate has been studied for its potential in catalytic applications. Kelkar et al. (1994) explored the vinylation of bromobiphenyls using nickel catalysts, where ethyl 3-(3-bromophenyl)acrylate was used as a reactant. They discovered that ethyl 4-(4′-hydroxyphenyl)cinnamate could be formed with high selectivity, showcasing the usefulness of this compound in catalytic processes (Kelkar et al., 1994).
Synthetic Chemistry
In the field of synthetic chemistry, ethyl 3-(3-bromophenyl)acrylate has been used as a building block for various organic compounds. Pandolfi et al. (2019) demonstrated its role in the selective deprotonation of β-bromopropionanilides, leading to the formation of either β-lactams or acrylanilides. This study highlighted the versatility of ethyl 3-(3-bromophenyl)acrylate in synthesizing biologically active molecules (Pandolfi et al., 2019).
Polymer Manufacturing
Ethyl 3-(3-bromophenyl)acrylate's utility extends to polymer manufacturing. Xu et al. (2015) developed a novel process for synthesizing various acrylates, including ethyl 3-(3-bromophenyl)acrylate derivatives. These compounds were used as intermediates in the production of kinase inhibitors, demonstrating the compound's significance in the synthesis of complex organic molecules (Xu et al., 2015).
Green Chemistry
Ethyl 3-(3-bromophenyl)acrylate is also a subject of interest in green chemistry. Meddad et al. (2001) explored its use in eco-friendly transamination and aza-annulation reactions, leading to the solvent-free synthesis of new acrylates and pyrazolones under microwave irradiations. This highlights the compound's potential in developing environmentally sustainable chemical processes (Meddad et al., 2001).
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-bromophenyl)acrylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

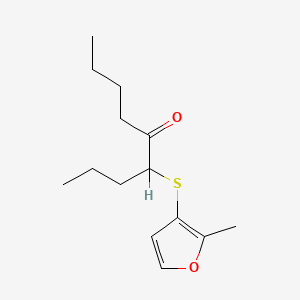
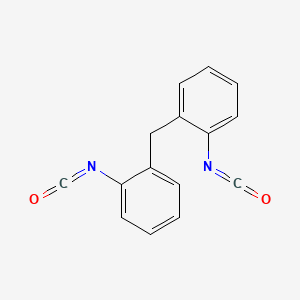
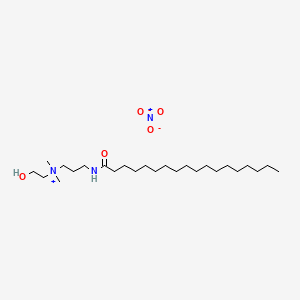
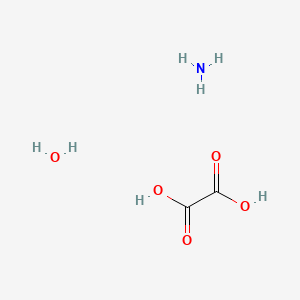
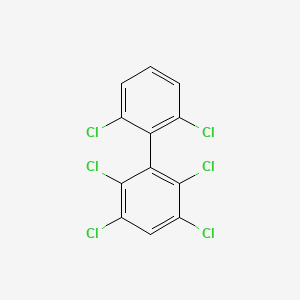
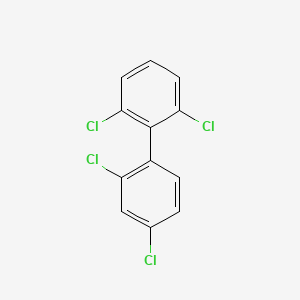
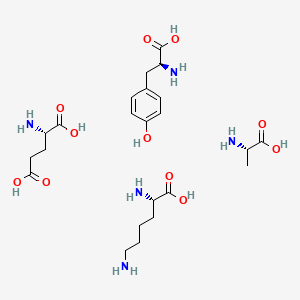
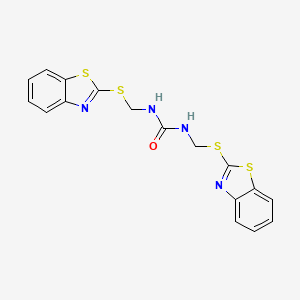
![Benzo[kl]xanthene](/img/structure/B1596164.png)
